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molecular formula C11H14O4 B1203233 Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate CAS No. 6110-36-7

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Cat. No. B1203233
M. Wt: 210.23 g/mol
InChI Key: PJOOIAZRUIIQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572805B2

Procedure details

To a solution of ethyl 2,4-dimethoxy-6-methylbenzoate (5.73 g, 25.6 mmol) in 200 mL of methylene chloride at −78° C. was added boron trichloride (28.1 mL of a 1.0 M solution in methylene chloride, 28.1 mmol) via an addition funnel over 15 min. The solution was allowed to stir at −78° C. for 2 h. The cooling bath was removed, the reaction was allowed to warm for 15 min. and then was carefully quenched with 1N HCl. Most of the methylene chloride was removed by rotary evaporator and the reaction was diluted with ethyl acetate. The organics were washed with 1N HCl and brine, dried (MgSO4) and concentrated. The residue was purified by flash chromatography (elution with 8:1 hexane/ethyl acetate) to afford 3.8 g (70%) of the title compound as a tan solid. 1H NMR (CDCl3): δ 11.85 (s, 1H), 6.31 (d, 1H, J=2.2 Hz), 6.25 (d, 1H, J=2.6 Hz), 4.37 (q, 2H, J=7.2 Hz), 3.77 (s, 3H), 2.49 (s, 3H), 1.39 (t, 3H, J=7.4 Hz).
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([CH3:16])[C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6].B(Cl)(Cl)Cl>C(Cl)Cl>[OH:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([CH3:16])[C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
5.73 g
Type
reactant
Smiles
COC1=C(C(=O)OCC)C(=CC(=C1)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was carefully quenched with 1N HCl
CUSTOM
Type
CUSTOM
Details
Most of the methylene chloride was removed by rotary evaporator
ADDITION
Type
ADDITION
Details
the reaction was diluted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (elution with 8:1 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C(=O)OCC)C(=CC(=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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